molecular formula C8H11ClN2O3 B6167591 5-hydrazinyl-2-methoxybenzoic acid hydrochloride CAS No. 2680531-54-6

5-hydrazinyl-2-methoxybenzoic acid hydrochloride

Cat. No. B6167591
CAS RN: 2680531-54-6
M. Wt: 218.6
InChI Key:
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Description

5-hydrazinyl-2-methoxybenzoic acid hydrochloride, also known as 5-HMBA HCl, is a hydrochloride salt of 5-hydrazinyl-2-methoxybenzoic acid. It is an organometallic compound with a molecular formula of C7H9ClN2O2. This compound is an important reagent in organic synthesis, and has found numerous applications in the fields of medicine, biochemistry, and pharmacology. 5-HMBA HCl is used as an intermediate in the synthesis of various drugs and is also used as a catalyst in the manufacture of certain pharmaceuticals.

Scientific Research Applications

5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl has a wide range of applications in scientific research. It is used in the synthesis of various drugs, and its use as a catalyst in the manufacture of certain pharmaceuticals has been studied extensively. Additionally, 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl is often used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, it has been used in the synthesis of various polymers and other materials for use in biomedical applications.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl is not well understood. However, it is known that the compound acts as an acid catalyst in the synthesis of various organic compounds. It is believed that the acid catalyzes the formation of various intermediates, which then react with other compounds to form the desired product. Additionally, the compound is believed to be involved in the formation of hydrogen bonds, which can affect the reactivity of the organic compounds it is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl are not well understood. However, it is known that the compound is involved in the synthesis of various organic compounds, and can affect the reactivity of the compounds it is used in. Additionally, the compound is believed to be involved in the formation of hydrogen bonds, which can affect the reactivity of the organic compounds it is used in.

Advantages and Limitations for Lab Experiments

The advantages of using 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl in laboratory experiments include its low cost, ease of use, and availability. Additionally, the compound is highly soluble in water and is relatively stable. However, there are some limitations to using 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl in laboratory experiments. The compound is toxic in high concentrations and can cause irritation to the skin and eyes. Additionally, the compound can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The future of 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl research is promising. The compound is being investigated for its potential use in the synthesis of various drugs, as well as its potential use in the manufacture of certain pharmaceuticals. Additionally, the compound is being studied for its potential use in the synthesis of various polymers and other materials for use in biomedical applications. Additionally, research is being conducted on the mechanism of action of the compound, and its potential effects on biochemical and physiological processes. Finally, further research is being conducted on the safety and toxicity of the compound, as well as its potential side effects.

Synthesis Methods

5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl can be synthesized by a number of methods, including the reaction of 5-hydrazinyl-2-methoxybenzoic acid with hydrochloric acid. This reaction produces a salt of 5-hydrazinyl-2-methoxybenzoic acid, which can then be used as the starting material for further synthetic reactions. Additionally, 5-hydrazinyl-2-methoxybenzoic acid hydrochloride HCl can also be synthesized from the reaction of 5-hydrazinyl-2-methoxybenzoic acid and a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-hydrazinyl-2-methoxybenzoic acid hydrochloride involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate followed by treatment with hydrochloric acid.", "Starting Materials": [ "5-bromo-2-methoxybenzoic acid", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxybenzoic acid in ethanol.", "Step 2: Add hydrazine hydrate to the solution and heat the mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid and filter the solution.", "Step 5: Concentrate the filtrate to obtain 5-hydrazinyl-2-methoxybenzoic acid hydrochloride as a solid." ] }

CAS RN

2680531-54-6

Product Name

5-hydrazinyl-2-methoxybenzoic acid hydrochloride

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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